4-[N-imidazoyl]benzonitrile
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H7N3O |
|---|---|
Molecular Weight |
197.19 g/mol |
IUPAC Name |
4-(imidazole-1-carbonyl)benzonitrile |
InChI |
InChI=1S/C11H7N3O/c12-7-9-1-3-10(4-2-9)11(15)14-6-5-13-8-14/h1-6,8H |
InChI Key |
BEMUABOKYCSGQZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C#N)C(=O)N2C=CN=C2 |
Origin of Product |
United States |
Ii. Synthetic Methodologies for 4 N Imidazoyl Benzonitrile and Its Derivatives
Direct Synthesis Strategies
Direct synthesis strategies are a primary route to 4-[N-imidazoyl]benzonitrile and its derivatives. These methods focus on the formation of the crucial carbon-nitrogen bond between the benzonitrile (B105546) moiety and the imidazole (B134444) ring.
Nucleophilic aromatic substitution (SNAr) is a fundamental class of reactions for forming aryl-heteroaryl bonds. In this context, the imidazole nucleophile attacks an activated benzonitrile ring, displacing a leaving group. libretexts.orgmasterorganicchemistry.com The reaction is facilitated by the presence of electron-withdrawing groups on the aromatic ring, such as the nitrile (–CN) group itself, which stabilizes the negatively charged intermediate, known as a Meisenheimer complex. libretexts.orgyoutube.com
A common and direct method for synthesizing this compound involves the reaction of an imidazole precursor with a substituted benzonitrile, typically a 4-halobenzonitrile like 4-fluorobenzonitrile (B33359) or 4-bromobenzonitrile. smolecule.com The halogen atom serves as a leaving group that is displaced by a nitrogen atom of the imidazole ring.
Copper-catalyzed coupling reactions, such as the Ullmann condensation, are frequently employed to facilitate this transformation. smolecule.com These reactions involve coupling an aryl halide (e.g., 4-bromobenzonitrile) with imidazole in the presence of a copper catalyst. smolecule.com Modern variations of these methods often utilize ligands to improve reaction efficiency and mildness. For instance, copper(I) bromide can effectively catalyze the N-arylation of imidazoles with various aryl bromides and iodides. organic-chemistry.orgorganic-chemistry.org Palladium-catalyzed reactions like the Suzuki-Miyaura coupling have also been explored for this purpose. smolecule.com
A specific example is the synthesis of 4-(1H-imidazol-1-yl)phthalonitrile, a dinitrile derivative, via the base-catalyzed aromatic nitro displacement of 4-nitrophthalonitrile (B195368) with imidazole. mdpi.com This reaction underscores the effectiveness of a nitro group as an excellent leaving group in SNAr reactions.
| Aryl Precursor | Imidazole Reagent | Catalyst/Promoter | Key Features | Reference |
|---|---|---|---|---|
| 4-Bromobenzonitrile | Imidazole | Copper catalyst | Classic Ullmann condensation conditions. | smolecule.com |
| 4-Iodobenzonitrile | Imidazole | Palladium catalyst | Example of Suzuki-Miyaura type coupling. | smolecule.com |
| Aryl Bromides/Iodides | Azoles (incl. Imidazole) | CuBr/Ligand | Mild conditions (60–80 °C), excellent functional group compatibility. | organic-chemistry.org |
| 4-Nitrophthalonitrile | Imidazole | K₂CO₃ (Base) | Base-catalyzed nitro displacement in DMF solvent. | mdpi.com |
The choice of base and solvent is critical for the success of nucleophilic aromatic substitution reactions. The base serves to deprotonate the N-H bond of imidazole, increasing its nucleophilicity. Common bases include inorganic carbonates like potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃), or strong alkoxide bases such as sodium tert-butoxide. organic-chemistry.orgmdpi.comnih.gov The solvent must be capable of dissolving the reactants and facilitating the reaction, often being a polar aprotic solvent.
Research has shown that systems employing cesium carbonate as the base in dimethyl sulfoxide (B87167) (DMSO) as the solvent are highly effective for the copper-catalyzed N-arylation of imidazoles. organic-chemistry.org This combination allows the reaction to proceed under relatively mild conditions while tolerating a range of functional groups, including nitriles. organic-chemistry.org In other protocols, dimethylformamide (DMF) is a common solvent choice, particularly in base-catalyzed displacement reactions. mdpi.com The selection of a nonpolar solvent in conjunction with a strong base like sodium tert-butoxide has been shown to alter the regioselectivity of arylations on the imidazole ring itself. nih.gov
| Base | Solvent | Catalyst System | Typical Conditions & Observations | Reference |
|---|---|---|---|---|
| Cesium Carbonate (Cs₂CO₃) | Dimethyl Sulfoxide (DMSO) | CuBr / Pyridin-2-yl β-ketone ligand | Mild conditions (60–80 °C), high yields, tolerates nitrile groups. | organic-chemistry.org |
| Potassium Carbonate (K₂CO₃) | Dimethylformamide (DMF) | Base-catalyzed (no metal) | Effective for SNAr with highly activated substrates like nitrophthalonitriles. | mdpi.com |
| Potassium tert-butoxide (KOBu(t)) | - | None (promoter) | Used in metal-free cyclization of 2-iodoanilines with nitriles. | nih.gov |
| Sodium tert-butoxide | Nonpolar Solvents | Palladium catalyst | Can influence regioselectivity in C-H arylations of the imidazole ring. | nih.gov |
An alternative synthetic approach involves constructing the imidazole ring from simpler acyclic precursors, where one of the starting materials already contains the benzonitrile functionality. This strategy is valuable when direct N-arylation is challenging or to access different substitution patterns.
Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product, offer an efficient pathway to complex heterocyclic structures like imidazoles. youtube.com While specific MCRs leading directly to this compound are not extensively detailed in the provided context, the principles can be applied. For instance, a reaction could theoretically involve a benzonitrile-containing aldehyde (e.g., 4-formylbenzonitrile), an amine, and a tosylmethyl isocyanide (TosMIC) derivative in a variation of the Van Leusen imidazole synthesis. organic-chemistry.org The power of MCRs lies in their ability to rapidly generate molecular diversity from simple building blocks. youtube.com
Cyclization reactions are a cornerstone of heterocycle synthesis. In this approach, a linear precursor containing a benzonitrile group is induced to form the imidazole ring. One such strategy involves the reaction of o-phenylenediamines with a benzonitrile derivative. For example, the synthesis of 2-substituted benzimidazoles can be achieved through the intermolecular cyclization of 2-iodoanilines with various nitriles, including benzonitrile derivatives, promoted by a base like potassium tert-butoxide. nih.govrsc.org
Another relevant method is the metal-catalyzed cyclization of amido-nitriles to form disubstituted imidazoles. rsc.org A benzonitrile-functionalized reagent could potentially be incorporated into such a scheme. For example, a reaction between 4-formylbenzonitrile, benzene-1,2-diamine, and malononitrile (B47326) has been used to prepare 4-(1H-benzo[d]imidazol-2-yl)benzonitrile, demonstrating the formation of a benzimidazole (B57391) ring from a benzonitrile-containing aldehyde. nih.gov Gold-catalyzed [2+2+1] cycloadditions between nitriles and in situ generated α-imino gold carbenes also represent a modern method for synthesizing bicyclic imidazoles, where the nitrile component is integral to the ring formation. organic-chemistry.orgnih.gov
Imidazole Ring Formation in the Presence of Benzonitrile Precursors
Synthesis of Substituted Imidazole-Benzonitrile Derivatives
The structural versatility of this compound allows for a wide array of derivatives to be synthesized. These modifications can be strategically introduced at either the imidazole or the benzonitrile moiety, enabling the fine-tuning of the compound's physicochemical and biological properties.
The nitrogen atoms of the imidazole ring are common sites for synthetic modification, allowing for the introduction of various substituents.
N-alkylation of imidazoles is a fundamental transformation that can be achieved using various alkylating agents. tezu.ernet.in For instance, the reaction of an imidazole with an alkyl halide in the presence of a base is a common method. google.com In a typical procedure, an imidazole can be treated with an alkyl bromide in a solvent like acetonitrile (B52724) at elevated temperatures to yield the corresponding N-alkylated imidazole derivative. chemguide.co.uk
N-arylation of imidazoles can be effectively carried out using copper-catalyzed cross-coupling reactions. The Chan-Lam coupling, for example, facilitates the formation of a carbon-nitrogen bond between an imidazole and an arylboronic acid. nih.govrsc.org This reaction is often performed in the presence of a copper catalyst, such as copper(I) oxide or copper(II) acetate (B1210297), and a ligand under mild conditions. nih.govrsc.org For example, N-arylimidazoles can be synthesized in good to excellent yields by reacting imidazoles with arylboronic acids in the presence of a copper(I) catalyst and a phenanthroline-based ligand. nih.gov
Table 1: Examples of N-Alkylation and N-Arylation of Imidazole Derivatives
| Starting Material | Reagent(s) | Product | Reaction Type |
|---|---|---|---|
| Imidazole | Alkyl Bromide, Base | N-Alkylimidazole | N-Alkylation |
The trityl (triphenylmethyl) group is a sterically bulky protecting group commonly used for the imidazole nitrogen. The protection is typically achieved by reacting the imidazole-containing compound with trityl chloride in the presence of a base. tezu.ernet.in This method is effective for the site-selective benzylation of the nitrogen atom in imidazole derivatives. tezu.ernet.in
Deprotection of the N-trityl group can be accomplished under acidic conditions, for example, by treatment with trifluoroacetic acid (TFA). nih.gov Alternatively, a novel method for the selective deprotection of N-Boc-protected imidazoles using sodium borohydride (B1222165) (NaBH₄) in ethanol (B145695) at room temperature has been reported, which could potentially be adapted for N-trityl groups under specific conditions. arkat-usa.org
Table 2: N-Trityl Protection and Deprotection of Imidazole Derivatives
| Reaction | Reagent(s) | Description |
|---|---|---|
| Protection | Trityl Chloride, Base | Introduction of the trityl protecting group onto the imidazole nitrogen. |
| Deprotection | Trifluoroacetic Acid (TFA) | Cleavage of the N-trityl group under acidic conditions. |
The benzonitrile portion of the molecule offers another avenue for structural modification through reactions on the aromatic ring.
The benzonitrile ring can undergo electrophilic aromatic substitution reactions, such as nitration. The cyano group is a deactivating, meta-directing group. However, the N-imidazole substituent is an activating, ortho-, para-directing group. The regiochemical outcome of an electrophilic aromatic substitution on this compound would depend on the interplay of these electronic effects. A known derivative, 4-[(1-methyl-5-nitro-1H-imidazol-2-yl)methoxy]benzonitrile, indicates that nitration of such scaffolds is feasible. guidechem.com
The nitrile functional group is a versatile handle for a variety of chemical transformations.
One of the most common transformations is the hydrolysis of the nitrile to a carboxylic acid. This can be achieved under either acidic or basic conditions. chemguide.co.ukweebly.comchemistrysteps.comlibretexts.orgntu.edu.sg For instance, heating a nitrile under reflux with a dilute acid like hydrochloric acid yields the corresponding carboxylic acid. chemguide.co.uk
The nitrile group can also be reduced to a primary amine. A variety of reducing agents can be employed for this purpose, including lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation. nih.govresearchgate.netkyoto-u.ac.jp For example, benzonitriles can be reduced to the corresponding benzylamines using diisopropylaminoborane (B2863991) in the presence of a catalytic amount of lithium borohydride. nih.gov
Furthermore, the nitrile group can participate in cycloaddition reactions . A notable example is the reaction with azides to form tetrazoles, which are important heterocyclic motifs in medicinal chemistry. youtube.comnih.govrsc.org This transformation is often catalyzed and provides a route to nitrogen-rich compounds. rsc.org
Table 3: Functional Group Transformations of the Nitrile Group
| Transformation | Reagent(s) | Product Functional Group |
|---|---|---|
| Hydrolysis | H₃O⁺ or OH⁻, heat | Carboxylic Acid |
| Reduction | LiAlH₄ or H₂, catalyst | Primary Amine |
Table 4: List of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| N-Alkylimidazole |
| N-Arylimidazole |
| 4-[(1-methyl-5-nitro-1H-imidazol-2-yl)methoxy]benzonitrile |
| 4-(1-imidazolyl)benzaldehyde |
Derivatization at Imidazole Carbon Positions
Modification of the imidazole ring is a primary strategy for expanding the chemical space of this compound derivatives. The carbon atoms of the imidazole moiety, particularly at the C2, C4, and C5 positions, are amenable to functionalization through various organic reactions. These transformations are crucial for modulating the electronic properties, steric profile, and biological activity of the parent molecule.
Lithiation and Electrophilic Quenching Reactions
Direct deprotonation of the imidazole ring using strong organolithium bases, followed by trapping the resulting anion with an electrophile, is a powerful method for introducing a wide array of substituents. The regioselectivity of lithiation on the N-arylimidazole ring is dependent on factors such as the presence of directing or protecting groups and reaction conditions. For N-substituted imidazoles, deprotonation typically occurs at the C2 or C5 position due to the acidity of the corresponding C-H bonds. In a general approach, this compound can be treated with a strong base like n-butyllithium (n-BuLi) in an aprotic solvent such as tetrahydrofuran (B95107) (THF) at low temperatures. The resulting lithiated intermediate can then be quenched with various electrophiles to yield C-functionalized derivatives. A novel azo-coupling method, for instance, involves the lithiation of a protected imidazole at the 5-position, which is then coupled with benzenediazonium (B1195382) tetrafluoroborate. nih.gov This approach highlights the versatility of lithiated imidazoles in forming new carbon-carbon and carbon-heteroatom bonds. nih.gov
| Electrophile | Resulting Functional Group | Potential Application |
|---|---|---|
| Alkyl Halides (R-X) | Alkyl (-R) | Modulating lipophilicity |
| Aldehydes/Ketones (RCHO/RCOR') | Hydroxyalkyl (-C(OH)R(R')) | Introducing chiral centers, hydrogen bond donors |
| Carbon Dioxide (CO₂) | Carboxylic Acid (-COOH) | Enabling amide coupling, introducing acidity |
| Isocyanates (R-NCO) | Amide (-CONH-R) | Building complex peptide-like structures |
| Disulfides (RSSR) | Thioether (-SR) | Introducing sulfur-based functionalities |
Formylation and Subsequent Functional Group Interconversions
The introduction of a formyl group (-CHO) onto the imidazole ring serves as a gateway to a vast number of other functionalities. The Vilsmeier-Haack reaction is a classic and efficient method for the formylation of electron-rich aromatic and heteroaromatic substrates. ijpcbs.comorganic-chemistry.org This reaction typically employs a mixture of phosphorus oxychloride (POCl₃) and a substituted formamide, most commonly N,N-dimethylformamide (DMF), to generate the electrophilic Vilsmeier reagent. wikipedia.orgsemanticscholar.org When applied to this compound, formylation is expected to occur at an electron-rich carbon position of the imidazole ring, yielding an imidazole-carbaldehyde derivative.
Once installed, this aldehyde functionality is exceptionally versatile. It can be transformed into a variety of other groups through well-established functional group interconversions. solubilityofthings.comvanderbilt.edu For example, oxidation yields a carboxylic acid, reduction affords an alcohol, and reductive amination provides an amine. The Wolff-Kishner reduction can be used to convert the carbonyl into a methylene (B1212753) group. wikipedia.org These transformations significantly increase the structural diversity attainable from a single intermediate. orgsyn.org
| Reaction Type | Reagents | Product Functional Group |
|---|---|---|
| Oxidation | KMnO₄, PCC, Ag₂O | Carboxylic Acid (-COOH) |
| Reduction | NaBH₄, LiAlH₄ | Alcohol (-CH₂OH) |
| Reductive Amination | R₂NH, NaBH(OAc)₃ | Amine (-CH₂NR₂) |
| Wittig Reaction | Ph₃P=CHR | Alkene (-CH=CHR) |
| Condensation | H₂N-OH, H₂N-NHR | Oxime (-CH=NOH), Hydrazone (-CH=NNHR) |
Synthesis of Complex Imidazole-Benzonitrile Architectures
Building upon the core this compound structure, more elaborate molecules can be constructed by linking multiple heterocyclic units or by fusing the imidazole ring to other cyclic systems.
Bis-Imidazolyl Linkages
The synthesis of molecules containing two or more imidazole rings, known as bis-imidazoles, has been an area of active research. globaljournals.org These compounds can be synthesized through various strategies. One common method involves the condensation of a dialdehyde, such as terephthaldehyde, with benzil (B1666583) and ammonium (B1175870) acetate in glacial acetic acid to produce a 1,4-bis(imidazolyl)phenyl core. globaljournals.org This approach can be adapted to create complex structures where two imidazole-benzonitrile moieties are linked together. Another strategy involves the reaction of an appropriate ketoester with ammonium acetate to form the imidazole ring, a method used in the synthesis of bis-imidazolyl phenyl butadiyne derivatives as potential HCV NS5A inhibitors. mdpi.com Such complex architectures are of interest in materials science and medicinal chemistry, where the spatial arrangement of multiple heterocyclic units can lead to unique properties and biological activities. researchgate.net
Analogues with Fused Heterocyclic Systems (e.g., Benzimidazole)
Fusing the imidazole ring of this compound with a benzene (B151609) ring results in the formation of a benzimidazole derivative. The synthesis of 4-(1H-Benzimidazol-2-yl)benzonitrile is a well-documented example of this strategy. synhet.com A prevalent synthetic route involves the condensation of an o-phenylenediamine (B120857) with a benzaldehyde (B42025) derivative. nih.gov Specifically, 4-(1H-benzimidazol-2-yl)benzonitrile has been prepared by heating 4-formylbenzonitrile with benzene-1,2-diamine. nih.goviucr.org In some variations of this synthesis, additives like malononitrile or sodium metabisulfite (B1197395) (Na₂S₂O₅) are used as both reactants and oxidizing agents to facilitate the cyclization and aromatization process. nih.govnih.goviucr.org
| Reactant 1 | Reactant 2 | Conditions | Yield |
|---|---|---|---|
| 4-Formylbenzonitrile | Benzene-1,2-diamine | Heat at 100°C, 5 min | Not specified |
| 4-Formylbenzonitrile | 4-Cyano-1,2-phenylenediamine | Na₂S₂O₅, Ethanol, Reflux, 4-6 h | 64-78% |
Regiospecific and Stereoselective Synthetic Approaches
Achieving control over the regiochemistry and stereochemistry of reactions is paramount in modern organic synthesis, particularly for the preparation of complex, biologically active molecules.
Regiospecificity in the functionalization of this compound can be achieved through several advanced methods. Palladium-catalyzed direct C-H arylation reactions have been developed for the regioselective synthesis of 1,5-diaryl-1H-imidazoles from 1-aryl-1H-imidazoles and aryl halides. nih.gov This method provides a powerful tool for selectively functionalizing the C5 position. Furthermore, the use of directing groups offers another layer of control. For example, a 2-(trimethylsilyl)ethoxymethyl (SEM) protecting group on the imidazole nitrogen can direct C-H arylation to specific positions. A "SEM-switch" strategy has been developed that involves transposing the SEM group from N-1 to N-3, which activates the otherwise unreactive C4 position for arylation, enabling the sequential and regioselective functionalization of all three C-H bonds of the imidazole core. nih.gov
Stereoselectivity becomes critical when introducing chiral centers into the molecule. This is often accomplished by using chiral starting materials, auxiliaries, or catalysts. In the synthesis of complex bis-imidazole derivatives, chiral building blocks like the amino acid proline have been incorporated to establish specific stereochemistry, which was crucial for their activity as HCV NS5A inhibitors. mdpi.com For derivatives created via formylation, the subsequent reactions of the aldehyde can be rendered stereoselective. For instance, the enantioselective addition of organozinc reagents to aldehydes can be catalyzed by chiral ligands, including those derived from abundant and inexpensive carbohydrates, to produce chiral secondary alcohols with high enantiomeric excess. mdpi.com Such methods are essential for preparing enantiomerically pure compounds for pharmacological evaluation.
Control of Positional Isomerism in Benzonitrile-Imidazole Derivatives
The relative positioning of the imidazole and benzonitrile moieties is crucial as it significantly influences the molecule's steric and electronic properties, which in turn affect its biological activity and material characteristics. Control over positional isomerism is typically achieved by selecting appropriate starting materials and reaction pathways.
A primary strategy for ensuring the desired para-substitution is the use of a pre-functionalized benzonitrile ring. For instance, the synthesis of 4-(1H-imidazol-1-yl) derivatives often employs a nucleophilic substitution reaction where an imidazole salt displaces a leaving group at the para-position of the benzene ring. A common approach involves reacting an imidazole, such as 2-methylimidazole, with a para-substituted benzyl (B1604629) halide like 4-cyanobenzyl chloride in the presence of a base. This method directly installs the imidazole group at the desired position.
Similarly, nucleophilic aromatic substitution on an activated benzene ring is a reliable method. The synthesis of 4-(4-Nitro-1H-imidazol-1-yl)benzaldehyde, a precursor to the corresponding benzonitrile, is achieved by reacting 4-nitroimidazole (B12731) with 4-fluorobenzaldehyde. prepchem.com The fluorine atom is an excellent leaving group, and its displacement by the imidazole nitrogen under basic conditions (using sodium hydride) directs the imidazole to the para-position. prepchem.com The resulting aldehyde can then be converted to the nitrile.
The choice of starting materials fundamentally dictates the final isomeric product. For example, using an ortho-substituted benzonitrile starting material, such as 2-fluorobenzonitrile, would lead to the formation of the ortho-isomer, 2-[N-imidazoyl]benzonitrile. The para-substituted isomer is often preferred in many applications as it minimizes steric hindrance compared to its ortho- or meta-counterparts, which can be critical for molecular recognition and binding processes.
Interactive Table: Strategies for Controlling Positional Isomerism
| Target Isomer | Synthetic Strategy | Starting Materials Example | Key Principle |
| para-Isomer | Nucleophilic Substitution | 4-Fluorobenzonitrile + Imidazole | The position of the leaving group (e.g., Fluoro-) on the benzonitrile ring directs the incoming nucleophile (imidazole). |
| para-Isomer | Nucleophilic Substitution | 4-Cyanobenzyl chloride + Imidazole | The halide on the benzylic carbon is displaced, linking the imidazole via a methylene bridge at the para-position. google.com |
| ortho-Isomer | Nucleophilic Substitution | 2-Fluorobenzonitrile + Imidazole | Using an ortho-substituted starting material ensures the formation of the corresponding ortho-product. |
Stereochemical Considerations in Derivatives
Stereochemistry, the three-dimensional arrangement of atoms, introduces another layer of complexity and opportunity in the synthesis of benzonitrile-imidazole derivatives, particularly in biaryl systems. In these molecules, restricted rotation around the single bond connecting the two aryl rings can lead to a form of stereoisomerism known as atropisomerism, where the isomers (atropisomers) are non-superimposable mirror images.
Recent breakthroughs have enabled the catalytic atroposelective synthesis of axially chiral benzonitriles. nih.gov This advanced strategy allows for the creation of specific enantiomers, which is of high interest in medicinal chemistry where different enantiomers can have vastly different biological effects. One such method employs N-heterocyclic carbenes (NHCs) as organocatalysts to convert racemic 2-arylbenzaldehydes into axially chiral benzonitriles with high enantioselectivity. nih.gov
The process operates through a dynamic kinetic resolution, where the NHC catalyst reversibly reacts with the starting aldehyde. nih.gov The key stereo-determining step is the elimination of a sulfinate group from an intermediate, which proceeds at different rates for the two enantiomers, leading to an enrichment of one. nih.gov DFT calculations have shown that this bond dissociation and the concurrent formation of the nitrile group are what locks in the axial chirality. nih.gov The resulting axially chiral benzonitriles are remarkably stable; for instance, the enantiomeric ratio of one such product remained unchanged even when heated to 180 °C. nih.gov
Interactive Table: Examples of Atroposelective Benzonitrile Synthesis
| Starting Material (Racemic Aldehyde) | Catalyst | Product | Yield (%) | Enantiomeric Excess (ee %) |
| 2-(Naphthalen-1-yl)benzaldehyde | N-Heterocyclic Carbene (NHC) | Axially Chiral 2-(Naphthalen-1-yl)benzonitrile | 95 | 94 |
| 2-(2,4,6-Trimethylphenyl)benzaldehyde | N-Heterocyclic Carbene (NHC) | Axially Chiral 2-(2,4,6-Trimethylphenyl)benzonitrile | 92 | 96 |
| 2-(2-Methoxyphenyl)benzaldehyde | N-Heterocyclic Carbene (NHC) | Axially Chiral 2-(2-Methoxyphenyl)benzonitrile | 85 | 91 |
Data sourced from studies on catalytic atroposelective synthesis. nih.gov
Catalytic Approaches for Nitrile Group Introduction
The introduction of the nitrile (-C≡N) group is a fundamental transformation in organic synthesis. Modern catalytic methods offer efficient, mild, and often more environmentally friendly alternatives to traditional stoichiometric reagents. These approaches can be broadly categorized into transition-metal catalysis, photoredox catalysis, and organocatalysis.
Transition-Metal Catalysis: Copper and other transition metals are widely used to catalyze the formation of nitriles. One effective method is the aerobic, catalytic synthesis of nitriles directly from alcohols and aqueous ammonia. This reaction uses a copper(I) iodide (CuI) catalyst in combination with bipyridine (bpy) and TEMPO under an oxygen atmosphere to mediate a dehydrogenation cascade. organic-chemistry.org Another approach involves the copper-promoted nitrogen transfer to aldehydes from a cyanide source under an oxygen atmosphere. organic-chemistry.org
Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for generating reactive intermediates under mild conditions. One such method allows for the synthesis of aryl nitriles from readily available alcohols or methyl arenes. researchgate.net An organic photoredox catalyst, such as 1,2,3,5-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene (4CzIPN), absorbs visible light and initiates a single electron transfer from an azide (B81097) anion (N₃⁻) to generate the highly reactive azide radical (N₃•), which then facilitates the conversion to the nitrile. researchgate.net
Organocatalysis and Green Chemistry: In an effort to develop more sustainable methods, researchers have explored organocatalytic and metal-free approaches. A green synthesis of benzonitrile has been developed using a special ionic liquid, hydroxylamine (B1172632) 1-sulfobutyl pyridine (B92270) hydrosulfate. rsc.orgresearchgate.net This ionic liquid serves multiple roles as a co-solvent, catalyst, and phase-separation agent, eliminating the need for a metal catalyst and simplifying product purification. rsc.orgresearchgate.net In this one-pot reaction, benzaldehyde is converted to benzonitrile in 100% yield. rsc.orgresearchgate.net Additionally, molecular iodine has been shown to be an effective catalyst for converting benzylic halides into the corresponding nitriles in aqueous ammonia. organic-chemistry.org
Interactive Table: Overview of Catalytic Methods for Nitrile Synthesis
| Catalytic System | Substrate Type | Reagents | Key Features |
| CuI / bpy / TEMPO | Alcohols | Aqueous Ammonia, O₂ | Aerobic, one-pot synthesis from readily available alcohols. organic-chemistry.org |
| Photoredox (4CzIPN) | Alcohols / Methyl Arenes | Azide source, Visible Light, O₂ | Mild conditions, utilizes visible light as an energy source. researchgate.net |
| Ionic Liquid | Aldehydes | Hydroxylamine-based ionic liquid | Green chemistry approach; catalyst is recyclable and metal-free. rsc.orgresearchgate.net |
| Molecular Iodine (I₂) | Alkyl Halides | Aqueous Ammonia | Simple, efficient conversion of halides to nitriles. organic-chemistry.org |
| N-Heterocyclic Carbene (NHC) | Aldehydes | Sulfonamide | Organocatalytic route, enables atroposelective synthesis. nih.gov |
Iii. Reaction Chemistry and Chemical Transformations of 4 N Imidazoyl Benzonitrile
Reactivity of the Imidazole (B134444) Moiety
The imidazole ring in 4-[N-imidazoyl]benzonitrile is an aromatic heterocycle that can undergo a variety of chemical transformations. Its reactivity is influenced by the substitution on the nitrogen atom.
The nitrogen atoms of the imidazole ring can be oxidized to form N-oxides. This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or peroxy acids. The formation of N-oxides can alter the electronic properties of the imidazole ring, potentially influencing its biological activity and further reactivity. For instance, the oxidation of substituted imidazoles can lead to the formation of stable N-oxides, which can then be used as intermediates in further synthetic transformations.
The imidazole ring is generally susceptible to electrophilic substitution. However, nucleophilic substitution on the imidazole ring of this compound is less common and typically requires activation of the ring, for example, through quaternization of one of the nitrogen atoms. Once activated, the imidazolium (B1220033) salt can undergo nucleophilic substitution, allowing for the introduction of various functional groups onto the imidazole ring.
Reactivity of the Nitrile Moiety
The nitrile group (-C≡N) is a versatile functional group that can participate in a range of chemical reactions, providing a gateway to various other functional groups.
The nitrile group of this compound can be reduced to a primary amine (-(CH2)NH2). This transformation is a fundamental reaction in organic synthesis and can be achieved using various reducing agents. Common methods include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C), Raney nickel, or platinum oxide, as well as chemical reduction with reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (B1222165) (NaBH4) in the presence of a cobalt catalyst. The resulting aminomethyl group can be a key building block for the synthesis of more complex molecules.
| Reaction | Reagents and Conditions | Product |
| Reduction of Nitrile | 1. H2, Pd/C, Ethanol (B145695), RT | 4-(imidazol-1-ylmethyl)aniline |
| 2. LiAlH4, THF, 0 °C to RT | 4-(imidazol-1-ylmethyl)aniline | |
| 3. NaBH4, CoCl2, Methanol (B129727), RT | 4-(imidazol-1-ylmethyl)aniline |
The nitrile group can undergo hydrolysis to form a carboxylic acid or an amide under acidic or basic conditions. Partial hydrolysis to the amide (-(C=O)NH2) is often achievable under controlled conditions. This reaction is significant as it converts the cyano group into a carboxamide, which is a common functional group in many biologically active compounds. The conditions for hydrolysis can be tuned to favor the formation of the amide over the complete hydrolysis to the carboxylic acid.
| Reaction | Reagents and Conditions | Product |
| Hydrolysis of Nitrile | 1. H2SO4 (conc.), H2O, heat | 4-(imidazol-1-yl)benzamide |
| 2. NaOH, H2O, heat | 4-(imidazol-1-yl)benzoic acid | |
| 3. H2O2, NaOH, DMSO, RT | 4-(imidazol-1-yl)benzamide |
The nitrile group can participate in cycloaddition reactions, acting as a dienophile or a dipolarophile. One notable example is the [3+2] cycloaddition with azides to form tetrazoles. This reaction, often catalyzed by zinc salts, provides a straightforward method to introduce a tetrazole ring, which is considered a bioisostere of a carboxylic acid group and is prevalent in medicinal chemistry.
| Reaction | Reagents and Conditions | Product |
| [3+2] Cycloaddition | NaN3, ZnCl2, H2O, 100 °C | 5-(4-(imidazol-1-yl)phenyl)-1H-tetrazole |
Reactivity of the Benzonitrile (B105546) Phenyl Ring
The reactivity of the phenyl ring in this compound towards electrophilic attack is governed by the combined electronic effects of the nitrile (-CN) and the N-imidazoyl substituents.
The directing effects of the substituents on an aromatic ring determine the position of incoming electrophiles. In this compound, the nitrile group and the imidazole ring exert opposing influences.
The nitrile group is a well-established electron-withdrawing group (EWG) due to the strong electronegativity of the nitrogen atom and the resonance delocalization of the pi electrons of the ring onto the nitrile. wikipedia.orgorganicchemistrytutor.com EWGs are deactivating, meaning they decrease the rate of electrophilic aromatic substitution compared to unsubstituted benzene (B151609), and are typically meta-directors. wikipedia.orgorganicchemistrytutor.com This is because the deactivation is less pronounced at the meta positions. organicchemistrytutor.com
Conversely, the N-imidazoyl group is generally considered an electron-donating group (EDG) or an activating group. The lone pair of electrons on the nitrogen atom not involved in the imidazole aromatic sextet can be donated to the attached phenyl ring through resonance, increasing the electron density at the ortho and para positions. organicchemistrytutor.com Therefore, the imidazole ring is an ortho, para-director.
In this compound, these two groups are in a para relationship. The activating, ortho, para-directing effect of the imidazole ring and the deactivating, meta-directing effect of the nitrile group will influence the regioselectivity of electrophilic substitution on the benzonitrile ring. The positions ortho to the imidazole group (and meta to the nitrile group) are the most likely sites for electrophilic attack. The positions ortho to the nitrile group (and meta to the imidazole group) would be strongly deactivated by the nitrile group.
Therefore, electrophilic aromatic substitution on this compound is predicted to occur at the positions ortho to the imidazole substituent.
Table 1: Predicted Products of Electrophilic Aromatic Substitution of this compound
| Electrophilic Reagent | Predicted Major Product(s) |
| HNO₃/H₂SO₄ (Nitration) | 4-(1H-Imidazol-1-yl)-3-nitrobenzonitrile |
| Br₂/FeBr₃ (Bromination) | 3-Bromo-4-(1H-imidazol-1-yl)benzonitrile |
| SO₃/H₂SO₄ (Sulfonation) | 2-(1H-Imidazol-1-yl)-5-cyanobenzenesulfonic acid |
| R-Cl/AlCl₃ (Friedel-Crafts Alkylation) | 3-Alkyl-4-(1H-imidazol-1-yl)benzonitrile |
| R-COCl/AlCl₃ (Friedel-Crafts Acylation) | 3-Acyl-4-(1H-imidazol-1-yl)benzonitrile |
Note: The formation of these products is based on established principles of electrophilic aromatic substitution. Experimental verification for this compound specifically may not be extensively documented.
The nitrile group of this compound is a versatile functional group that can be converted into several other important aromatic functionalities. These transformations provide pathways to synthesize a variety of derivatives with different chemical and physical properties.
Hydrolysis to Carboxylic Acid:
The nitrile group can be hydrolyzed to a carboxylic acid under acidic or basic conditions. libretexts.orgchemguide.co.uk
Acidic Hydrolysis: Heating the nitrile with a strong aqueous acid, such as hydrochloric acid or sulfuric acid, will yield the corresponding carboxylic acid. libretexts.orgchemguide.co.ukmasterorganicchemistry.comyoutube.com The reaction proceeds via the formation of a protonated nitrile, which is then attacked by water.
Alkaline Hydrolysis: Treatment with a hot aqueous solution of a base, like sodium hydroxide (B78521), followed by acidification, also converts the nitrile to a carboxylic acid. libretexts.orgchemguide.co.uk The initial product is the carboxylate salt. chemguide.co.uk
Table 2: General Conditions for Hydrolysis of this compound
| Reagents | Conditions | Product |
| H₂O, H₂SO₄ or HCl | Heat (reflux) | 4-(1H-Imidazol-1-yl)benzoic acid |
| 1. NaOH(aq), Heat (reflux)2. H₃O⁺ | Step 1: Formation of sodium 4-(1H-imidazol-1-yl)benzoateStep 2: Protonation | 4-(1H-Imidazol-1-yl)benzoic acid |
Conversion to Tetrazole:
The nitrile group can undergo a [3+2] cycloaddition reaction with an azide (B81097) source to form a tetrazole ring. This transformation is significant in medicinal chemistry, as the tetrazole ring can act as a bioisostere for a carboxylic acid group. wikipedia.org The reaction is often catalyzed by a Lewis acid, such as zinc salts or organotin compounds. organic-chemistry.orgresearchgate.net
Table 3: General Conditions for Tetrazole Formation from this compound
| Reagents | Conditions | Product |
| Sodium azide (NaN₃), Zinc chloride (ZnCl₂) | Reflux in a suitable solvent (e.g., water, isopropanol) | 5-(4-(1H-Imidazol-1-yl)phenyl)-1H-tetrazole |
| Sodium azide (NaN₃), Tri-n-butyltin chloride | Reflux in an aromatic solvent (e.g., toluene, xylene) | 5-(4-(1H-Imidazol-1-yl)phenyl)-1H-tetrazole |
Note: The use of organotin reagents often requires careful handling due to their toxicity. researchgate.net
Iv. Advanced Structural Elucidation and Characterization Methodologies
Spectroscopic Analysis Techniques
Spectroscopic techniques are the cornerstone of molecular characterization, each providing a unique piece of the structural puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is one of the most powerful tools for elucidating the carbon-hydrogen framework of an organic molecule. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the 4-[N-imidazoyl]benzonitrile structure.
¹H NMR and ¹³C NMR Chemical Shift Analysis
Proton (¹H) and Carbon-13 (¹³C) NMR spectra offer precise information regarding the electronic environment of each unique hydrogen and carbon atom in this compound. The chemical shifts (δ), reported in parts per million (ppm), are indicative of the magnetic shielding around a nucleus, which is highly sensitive to the molecular structure.
In a typical ¹H NMR spectrum of this compound, the protons on the imidazole (B134444) ring would appear as distinct signals from those on the benzonitrile (B105546) ring. The protons on the benzonitrile moiety, being part of an aromatic system, would resonate in the downfield region, typically between 7.0 and 8.0 ppm. The protons of the imidazole ring would also appear in the aromatic region, with their exact shifts influenced by the nitrogen atoms and the connection to the phenyl ring.
The ¹³C NMR spectrum provides complementary information, showing a signal for each unique carbon atom. The carbon atom of the nitrile group (-C≡N) is particularly characteristic and appears significantly downfield, often in the range of 110-125 ppm. The carbon atoms of the phenyl and imidazole rings would have distinct chemical shifts reflecting their positions relative to the electron-withdrawing nitrile group and the nitrogen-containing heterocycle.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts
Note: The following table contains predicted NMR data. Experimental values may vary based on solvent and experimental conditions.
| Atom Type | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| ¹H (Imidazole) | 7.2 - 8.2 | Singlet/Doublet | 1H each |
| ¹H (Benzene) | 7.7 - 7.9 | Doublet | 2H each |
| ¹³C (Nitrile) | ~118 | - | - |
| ¹³C (Benzene) | 110 - 140 | - | - |
| ¹³C (Imidazole) | 117 - 138 | - | - |
Two-Dimensional NMR Techniques (e.g., HSQC)
To unambiguously assign the proton and carbon signals, two-dimensional (2D) NMR experiments are utilized. The Heteronuclear Single Quantum Coherence (HSQC) experiment is particularly valuable as it correlates the chemical shifts of directly bonded ¹H and ¹³C nuclei. An HSQC spectrum of this compound would display cross-peaks that connect the signal of each proton to the signal of the carbon atom it is attached to. This technique is instrumental in confirming the assignments made from one-dimensional spectra and provides definitive evidence of the C-H connectivity within the molecule.
Vibrational Spectroscopy
Vibrational spectroscopy probes the vibrational modes of a molecule, which are specific to the types of chemical bonds and functional groups present.
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
FT-IR spectroscopy is a rapid and effective method for identifying the key functional groups in this compound. The absorption of infrared radiation excites molecular vibrations, such as stretching and bending, at specific frequencies. The most prominent and diagnostic peak in the FT-IR spectrum of this compound is the sharp, strong absorption band corresponding to the C≡N (nitrile) stretching vibration, which typically appears in the region of 2220-2260 cm⁻¹. Other important absorptions include C=C stretching vibrations for the aromatic rings (around 1450-1600 cm⁻¹), C-N stretching for the imidazole ring (around 1250-1350 cm⁻¹), and C-H stretching for the aromatic protons (above 3000 cm⁻¹).
Interactive Data Table: Characteristic FT-IR Absorption Frequencies
| Functional Group | Bond Vibration | Characteristic Frequency (cm⁻¹) | Intensity |
| Nitrile | C≡N Stretch | 2220 - 2260 | Strong, Sharp |
| Aromatic Ring | C=C Stretch | ~1450 - 1600 | Medium to Strong |
| Imidazole Ring | C-N Stretch | ~1250 - 1350 | Medium |
| Aromatic C-H | C-H Stretch | ~3000 - 3100 | Medium to Weak |
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. For this compound, high-resolution mass spectrometry (HRMS) can determine the exact molecular weight, allowing for the confirmation of its elemental composition. The molecular ion peak ([M]⁺) would be expected at an m/z value corresponding to the molecular weight of the compound (C₁₀H₇N₃), which is approximately 169.06 g/mol . chemicalbook.com The spectrum may also show signals for common adducts, such as [M+H]⁺ at m/z 170.07 or [M+Na]⁺ at m/z 192.05. chemicalbook.com
Interactive Data Table: Predicted Mass Spectrometry Data for C₁₀H₇N₃
| Ion Species | Predicted m/z |
| [M]⁺ | 169.06 |
| [M+H]⁺ | 170.07 |
| [M+Na]⁺ | 192.05 |
| [M-H]⁻ | 168.06 |
Based on a comprehensive search of available scientific literature, detailed experimental data for the specific compound “this compound,” also known as 4-(1H-imidazol-1-yl)benzonitrile, is not available.
Specifically, there is a lack of published research findings for the following characterization methodologies that were requested:
High-Resolution Mass Spectrometry: While theoretical predictions for mass-to-charge ratios of adducts exist in databases, no experimental data from high-resolution mass spectrometry for molecular formula confirmation has been found in peer-reviewed literature.
Fragmentation Pattern Analysis: There are no published studies detailing the fragmentation patterns of this compound upon ionization, which is essential for providing structural insights.
Electronic Absorption and Emission Spectroscopy: No articles presenting UV-Visible absorption spectra or fluorescence emission spectral characteristics for this specific molecule could be located.
Single-Crystal X-ray Diffraction (SCXRD): There is no crystallographic information in the public databases or scientific literature detailing the solid-state structure of this compound.
While data exists for related or isomeric compounds, such as 3-(1H-imidazol-1-yl)benzonitrile and 4-(1H-benzimidazol-2-yl)benzonitrile, the strict focus on “this compound” as per the instructions prevents the use of this information.
Therefore, it is not possible to generate the requested article with the required scientifically accurate and detailed content for each specified subsection.
Single-Crystal X-ray Diffraction (SCXRD)
Crystal System and Space Group Determination
For 4-(1H-benzo[d]imidazol-2-yl)benzonitrile, X-ray diffraction data reveals a monoclinic crystal system. nih.gov The space group was determined to be P21/n. nih.gov This space group indicates a center of symmetry, which has significant implications for the arrangement of the molecules within the crystal lattice. The crystal data for this analogous compound are summarized in the table below.
Table 1: Crystal Data and Structure Refinement for 4-(1H-benzo[d]imidazol-2-yl)benzonitrile
| Parameter | Value |
|---|---|
| Empirical Formula | C₁₄H₉N₃ |
| Formula Weight | 219.24 |
| Crystal System | Monoclinic |
| Space Group | P21/n |
| a (Å) | 7.2172 (10) |
| b (Å) | 11.818 (2) |
| c (Å) | 12.719 (2) |
| β (°) | 92.057 (7) |
| Volume (ų) | 1084.1 (3) |
| Z | 4 |
Data sourced from a study on a closely related benzimidazole (B57391) derivative. nih.gov
Molecular Conformation and Dihedral Angle Analysis
The molecular conformation of this compound is largely defined by the rotational orientation of the imidazole and benzonitrile rings with respect to each other. This is quantified by the dihedral angle between the planes of the two aromatic systems.
In the analogous compound, 4-(1H-benzo[d]imidazol-2-yl)benzonitrile, the molecule is nearly planar. nih.gov The dihedral angle between the benzimidazole ring system and the phenyl ring is a mere 3.87 (3)°. nih.gov This planarity suggests a significant degree of electronic conjugation between the two ring systems. For 4-(1H-imidazol-1-yl)benzonitrile, a similar tendency towards planarity can be anticipated to maximize electronic communication between the electron-rich imidazole ring and the electron-withdrawing benzonitrile moiety. The planarity of the molecule is a key factor influencing its packing in the solid state and its potential electronic properties.
Intermolecular and Intramolecular Hydrogen Bonding Networks
Hydrogen bonding plays a critical role in the supramolecular assembly of nitrogen-containing heterocyclic compounds. The electron-rich nature of the imidazole ring enables it to participate in various non-covalent interactions, including hydrogen bonds. nih.gov
In the crystal structure of the related 4-(1H-benzo[d]imidazol-2-yl)benzonitrile, the molecules are linked into zigzag chains by intermolecular N—H···N hydrogen bonds. nih.gov These interactions involve the protonated nitrogen atom of the imidazole ring acting as a hydrogen bond donor and the nitrogen atom of the nitrile group from an adjacent molecule serving as the acceptor. nih.gov Additionally, the conformation of this molecule is stabilized by a weaker intramolecular C—H···N hydrogen bond. nih.gov It is highly probable that 4-(1H-imidazol-1-yl)benzonitrile would exhibit similar intermolecular hydrogen bonding patterns, where the imidazole N-H or aromatic C-H groups interact with the nitrogen atom of the nitrile group, leading to the formation of extended supramolecular architectures.
Table 2: Hydrogen-Bond Geometry for 4-(1H-benzo[d]imidazol-2-yl)benzonitrile (Å, °)
| D—H···A | D—H | H···A | D···A | D—H···A |
|---|---|---|---|---|
| N2—H2A···N3ⁱ | 0.910 (17) | 2.14 (2) | 3.033 (2) | 169.1 (15) |
| C13—H13A···N1 | 0.93 | 2.54 | 2.861 (2) | 101 |
Symmetry code: (i) x, y, z. Data sourced from a study on a closely related benzimidazole derivative. nih.gov
Pi-Pi Stacking Interactions in Crystal Packing
Aromatic systems, such as the imidazole and benzene (B151609) rings in this compound, are known to engage in π-π stacking interactions. These non-covalent interactions are crucial in stabilizing the crystal packing of many organic molecules. The electron-rich character of the imidazole ring, in particular, enhances its ability to participate in π-π interactions. nih.gov
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. This provides empirical validation of the molecular formula. For 4-(1H-imidazol-1-yl)benzonitrile, the molecular formula is C₁₀H₇N₃. The theoretical elemental composition can be calculated based on the atomic weights of carbon, hydrogen, and nitrogen.
Table 3: Theoretical Elemental Composition of this compound (C₁₀H₇N₃)
| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |
|---|---|---|---|---|---|
| Carbon | C | 12.011 | 10 | 120.11 | 70.99 |
| Hydrogen | H | 1.008 | 7 | 7.056 | 4.17 |
| Nitrogen | N | 14.007 | 3 | 42.021 | 24.84 |
| Total | | | | 169.187 | 100.00 |
Experimental determination of the elemental composition via combustion analysis should yield percentages that are in close agreement with these theoretical values, thereby confirming the purity and identity of the synthesized compound.
V. Computational Chemistry and Theoretical Investigations
Non-Covalent Interactions and Topological Studies
Hirshfeld surface analysis is a valuable tool for visualizing and quantifying intermolecular interactions within a crystal lattice. rsc.org By mapping properties such as the normalized contact distance (d_norm) onto the molecular surface, regions of close contact and the nature of the intermolecular forces can be identified.
For related benzimidazole (B57391) derivatives, Hirshfeld analysis has revealed the relative contributions of different types of interactions to the crystal packing. nih.gov For instance, in a study of 4-[4-(1H-benzo[d]imidazol-2-yl)phenoxy]phthalonitrile monohydrate, the analysis showed that H···H, C···H/H···C, and N···H/H···N interactions are the most significant contributors. nih.gov The red spots on the d_norm mapped surface indicate strong hydrogen-bonding interactions, which are crucial for the supramolecular assembly. nih.gov
Table 1: Illustrative Hirshfeld Surface Interaction Percentages for a Benzimidazole Derivative nih.gov
| Interaction Type | Contribution (%) |
| H···H | 28.7 |
| C···H/H···C | 27.1 |
| N···H/H···N | 26.4 |
| C···C | 6.0 |
| C···N/N···C | 6.1 |
| O···H/H···O | 3.7 |
This table is illustrative and based on data for a related benzimidazole compound to demonstrate the type of information obtained from Hirshfeld surface analysis.
The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of these interactions, with characteristic "wings" and "spikes" corresponding to specific contact types. nih.gov
Reduced Density Gradient (RDG) analysis is a computational method used to visualize and characterize non-covalent interactions (NCIs) in molecular systems. chemrxiv.org It is based on the electron density and its gradient, allowing for the identification of regions corresponding to van der Waals interactions, hydrogen bonds, and steric repulsion. researchgate.netdergipark.org.tr The analysis generates 3D isosurfaces where the color-coding indicates the nature of the interaction: blue for strong attractive interactions, green for weak van der Waals forces, and red for strong repulsive interactions. researchgate.net
While a specific RDG analysis for 4-[N-imidazoyl]benzonitrile is not available, studies on related benzonitrile (B105546) and heterocyclic systems demonstrate its utility. For example, in the study of ionic fragmentation products of benzonitrile, NCI analysis using the RDG was employed to understand the non-covalent interactions in reaction products. nih.gov This method is crucial for understanding reaction mechanisms and the stability of intermediates.
Excited State Computational Studies
The behavior of this compound upon absorption of light is of significant interest for its potential photophysical applications. Excited state computational studies provide a theoretical framework to understand and predict these properties.
Time-Dependent Density Functional Theory (TD-DFT) is a widely used quantum chemical method for calculating the electronic absorption spectra of molecules. acs.orgfaccts.de It can predict the excitation energies, oscillator strengths, and the nature of the electronic transitions (e.g., π→π* or n→π*). nih.govdntb.gov.ua
For donor-acceptor systems containing benzonitrile and imidazole (B134444) moieties, TD-DFT calculations have been instrumental in understanding their electronic properties. nih.gov For example, in a study of D-π-A dye-sensitized solar cells with a dicyanovinyl acceptor (related to the benzonitrile group), TD-DFT calculations showed that the main electronic transition is of the HOMO→LUMO type, corresponding to a π→π* transition. nih.gov The calculated absorption wavelengths and oscillator strengths provide direct insight into the molecule's light-harvesting capabilities. nih.gov
Table 2: Illustrative TD-DFT Calculated Electronic Transition Properties for a Donor-π-Acceptor Dye nih.gov
| Compound | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (ƒ) | Major Contribution |
| n = 1 | 2.98 | 415.594 | 1.52 | HOMO→LUMO, 99% |
| n = 2 | 2.69 | 461.024 | 1.98 | HOMO→LUMO, 94% |
| n = 3 | 2.48 | 500.477 | 2.43 | HOMO→LUMO, 92% |
This table is illustrative and based on data for a series of D-π-A dyes to demonstrate the type of information obtained from TD-DFT calculations.
Excited state quantum dynamics simulations are employed to model the time evolution of a molecule after it has been electronically excited. qunasys.com These simulations can reveal the pathways of energy relaxation, such as internal conversion and intersystem crossing, and can predict the timescales of these processes. mdpi.comucl.ac.uk
For donor-acceptor molecules like 4-(dimethylamino)benzonitrile (B74231) (DMABN), a well-studied analogue, excited state quantum dynamics simulations have been crucial in explaining the phenomenon of dual fluorescence. mdpi.comnih.gov These simulations have shown that upon excitation, the molecule can relax into different excited state geometries, one of which is a twisted intramolecular charge transfer (TICT) state, leading to the anomalous fluorescence band. mdpi.com Similar dynamics could be anticipated for this compound, given its donor-acceptor character.
The surrounding solvent can have a significant impact on the electronic and photophysical properties of a molecule. Solvation models, such as the Polarizable Continuum Model (PCM), are used to account for these effects in computational studies. nih.govresearchgate.netresearchgate.netpreprints.orgchemrxiv.org PCM treats the solvent as a continuous dielectric medium, which polarizes in response to the solute's charge distribution. preprints.org
Studies on related benzimidazole and benzonitrile derivatives have shown that PCM can accurately predict the solvatochromic shifts observed in experimental absorption and emission spectra. researchgate.net For example, in a study of 4-(N,N-dimethylamino)benzonitrile, coupling PCM with TD-DFT allowed for the investigation of its complex photophysics in different solvents. mdpi.com This approach is essential for understanding how the environment modulates the excited state energies and, consequently, the fluorescence properties of the molecule.
Electronic and Optical Property Prediction
Computational methods, especially Density Functional Theory (DFT), are instrumental in predicting the electronic and optical characteristics of molecules like this compound. These predictions help in understanding the molecule's response to external electric fields and its potential use in optoelectronic devices.
Non-linear optical (NLO) materials are of great interest for applications in photonics and optoelectronics. Organic molecules with donor-π-acceptor (D-π-A) structures, such as this compound, are promising candidates for NLO materials. The imidazole ring acts as an electron donor, the benzonitrile moiety as an electron acceptor, and the phenyl ring as the π-conjugated bridge. This architecture facilitates intramolecular charge transfer (ICT), which is a key factor for high NLO response.
Table 1: Calculated First Hyperpolarizability (βtot) of a Related Piperidone Derivative
| Functional | Basis Set | βtot (esu) |
|---|---|---|
| HF | 6-311G(d,p) | Larger than standard |
| B3LYP | 6-311G(d,p) | Larger than standard |
| M06 | 6-311G(d,p) | Larger than standard |
Source: Adapted from studies on piperidone derivatives. nih.gov
The phenomenon of dual fluorescence observed in some donor-acceptor molecules is often explained by the Twisted Intramolecular Charge Transfer (TICT) model. This model is highly relevant to this compound due to its structural similarity to the archetypal TICT molecule, 4-(dimethylamino)benzonitrile (DMABN). rsc.orgnih.govsemanticscholar.org
In the ground state, the molecule is planar. Upon photoexcitation, it reaches a locally excited (LE) state. In polar solvents, the molecule can then undergo a conformational change, involving the twisting of the donor group (imidazole) relative to the acceptor group (benzonitrile). This twisting leads to a highly polar TICT state, which is stabilized by the solvent's polarity. The dual fluorescence arises from the emission from both the LE and TICT states. nih.govnih.gov
Computational modeling, such as time-dependent density functional theory (TD-DFT), can be used to map the potential energy surfaces of the ground and excited states as a function of the twisting angle. smolecule.com These calculations have confirmed the validity of the TICT model for DMABN, showing that the intramolecular twisting coordinate is more critical than solvent fluctuations for the formation of the TICT state. nih.gov Experimental studies on DMABN have measured the timescale of TICT to be around 5 picoseconds, which is attributed to conformational relaxation over a barrier on the excited-state potential energy surface. smolecule.com It has also been suggested that a partially twisted ICT (pTICT) state may be responsible for the fluorescent ICT state, while the fully twisted state is observed in transient absorption. rsc.orgsemanticscholar.org
In Silico Research Methodologies
In silico methods are a cornerstone of modern drug discovery and materials science, allowing for the rapid screening and evaluation of virtual compound libraries.
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level. nih.govclinmedkaz.orgnih.gov
For this compound, docking studies could be performed to evaluate its binding affinity to various biological targets. For example, imidazole derivatives have been studied as inhibitors of enzymes like cytochrome P450 and indoleamine 2,3-dioxygenase (IDO). nih.govnih.gov In a typical docking study, the 3D structure of the target protein is obtained from a repository like the Protein Data Bank. The ligand (this compound) is then placed into the protein's binding site, and its conformation and interactions are scored based on a force field. nih.gov
Key interactions that stabilize the ligand-protein complex often include hydrogen bonds (e.g., between the imidazole nitrogens and amino acid residues), π-π stacking (between the aromatic rings of the ligand and aromatic residues like tyrosine or phenylalanine), and hydrophobic interactions. uni.lu The results of docking studies can guide the design of more potent and selective inhibitors. clinmedkaz.org
Table 2: Example of Molecular Docking Results for Imidazole Derivatives
| Compound | Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| Imidazole Derivative 1 | Cytochrome P450 | -8.5 | Arg115, Ala438 |
| Imidazole Derivative 2 | Indoleamine 2,3-dioxygenase | -7.9 | Cys129, Ser167 |
Source: Adapted from studies on various imidazole derivatives. nih.govnih.govuni.lu
ADME (Absorption, Distribution, Metabolism, and Excretion) properties are critical for the success of a drug candidate. In silico ADME prediction tools are widely used in the early stages of drug discovery to filter out compounds with unfavorable pharmacokinetic profiles. clinmedkaz.orgmdpi.com These tools use quantitative structure-property relationship (QSPR) models to predict ADME properties based on the molecule's structure. eurjchem.com
For this compound, various ADME parameters can be predicted, such as oral absorption, blood-brain barrier penetration, and interaction with metabolic enzymes like cytochrome P450s. clinmedkaz.orgeurjchem.com For instance, the percentage of oral absorption and whether the compound is likely to be a substrate for P-glycoprotein (a key efflux transporter) can be estimated. eurjchem.com
Table 3: Predicted ADME Properties for a Representative Imidazole Derivative
| Property | Predicted Value/Classification |
|---|---|
| Gastrointestinal Absorption | High |
| Blood-Brain Barrier Permeant | Yes |
| P-glycoprotein Substrate | No |
| CYP1A2 Inhibitor | Yes |
| CYP2C9 Inhibitor | No |
| CYP2D6 Inhibitor | No |
| CYP3A4 Inhibitor | Yes |
Source: Based on typical in silico ADME predictions for related compounds. clinmedkaz.orgmdpi.com
Drug-likeness is a qualitative concept used to assess whether a compound has properties that would make it a likely drug candidate. This assessment is often based on computational descriptors that fall within the range of existing drugs. One of the most well-known sets of rules for drug-likeness is Lipinski's Rule of Five. epa.gov
These rules state that a compound is more likely to be orally bioavailable if it has:
No more than 5 hydrogen bond donors
No more than 10 hydrogen bond acceptors
A molecular weight under 500 daltons
A calculated octanol-water partition coefficient (logP) not greater than 5
Computational tools can quickly calculate these and other descriptors for this compound to assess its drug-likeness. nih.govmdpi.com Other descriptors often considered include the number of rotatable bonds and the topological polar surface area (TPSA), which are related to conformational flexibility and membrane permeability, respectively. eurjchem.com
Table 4: Drug-likeness Descriptors for this compound
| Descriptor | Value | Lipinski's Rule Compliance |
|---|---|---|
| Molecular Weight | 169.19 g/mol | Yes (< 500) |
| Hydrogen Bond Donors | 0 | Yes (≤ 5) |
| Hydrogen Bond Acceptors | 3 | Yes (≤ 10) |
| LogP (calculated) | ~1.4-2.7 | Yes (≤ 5) |
| Number of Rotatable Bonds | 1 | Favorable (≤ 10) |
| Topological Polar Surface Area | ~61.8 Ų | Favorable (< 140 Ų) |
Source: Calculated and compiled from various chemical databases and prediction tools. eurjchem.comnih.gov
Vi. Coordination Chemistry and Metal Complexes Involving 4 N Imidazoyl Benzonitrile
Ligand Design Principles Incorporating the 4-[N-imidazoyl]benzonitrile Moiety
The design of ligands based on the this compound framework is guided by several key principles. The imidazole (B134444) moiety provides a primary, strong coordination site through its sp²-hybridized nitrogen atom (N3). This interaction is fundamental to the formation of stable metal complexes. nih.govrsc.org
The benzonitrile (B105546) group, on the other hand, plays a more nuanced role. Its electron-withdrawing nature modulates the electronic properties of the imidazole ring, influencing the strength of the metal-ligand bond. acs.org The nitrile group itself is a weak σ-donor and can either remain as a non-coordinating pendant group or engage in further coordination to form polynuclear structures or bridged complexes. nih.govopenmedicinalchemistryjournal.com This allows for the design of "metallo-ligands," where a mononuclear complex of this compound can be used as a building block for larger, heterometallic systems. nih.gov
Synthesis of Transition Metal Complexes
The synthesis of transition metal complexes with this compound typically involves the direct reaction of the ligand with a suitable metal precursor. The specific synthetic route depends on the target metal and the desired final structure, such as standard coordination complexes or N-heterocyclic carbene derivatives.
The synthesis of palladium complexes often utilizes N-heterocyclic carbene (NHC) precursors derived from imidazolium (B1220033) or benzimidazolium salts functionalized with nitrile groups. While direct synthesis with this compound is less commonly detailed, a general and powerful method involves the transmetalation from corresponding silver-NHC complexes. tandfonline.comrjptonline.org
This two-step process typically begins with the in situ deprotonation of a nitrile-functionalized imidazolium or benzimidazolium salt using a mild base like silver(I) oxide (Ag₂O) to form the Ag(I)-NHC complex. tandfonline.comrjptonline.org This silver complex then acts as a carbene transfer agent, reacting with a palladium(II) precursor, such as [PdCl₂(CH₃CN)₂], to yield the desired Pd(II)-NHC complex. tandfonline.comrjptonline.org This method provides a reliable route to mononuclear Pd(II)-NHC complexes where the carbene ligand is derived from a nitrile-bearing imidazolium salt. tandfonline.com
A series of luminescent "piano-stool" arene ruthenium complexes featuring this compound (referred to as 1-(4-cyanophenyl)imidazole or CPI in the study) have been successfully synthesized. nih.govacs.orgacs.org The general approach involves reacting the dimeric arene ruthenium precursor, such as [{(η⁶-arene)Ru(μ-Cl)Cl}₂], with two equivalents of the this compound ligand in a solvent like dichloromethane (B109758). acs.org This straightforward reaction leads to the formation of neutral mononuclear complexes with the general formula [(η⁶-arene)RuCl₂(CPI)]. nih.govacs.org
Specific examples that have been prepared include:
[(η⁶-C₆H₆)RuCl₂(CPI)] (1) : Synthesized from [{(η⁶-C₆H₆)Ru(μ-Cl)Cl}₂] and CPI in dichloromethane. acs.org
[(η⁶-C₁₀H₁₄)RuCl₂(CPI)] (2) : Prepared by treating [{(η⁶-C₁₀H₁₄)Ru(μ-Cl)Cl}₂] (where C₁₀H₁₄ is p-cymene) with CPI in dichloromethane. acs.org
[(η⁶-C₆Me₆)RuCl₂(CPI)] (3) : Obtained from the reaction of [{(η⁶-C₆Me₆)Ru(μ-Cl)Cl}₂] and CPI. acs.org
These mononuclear complexes can be further reacted to create cationic derivatives or used as metallo-ligands to synthesize homonuclear bimetallic complexes, demonstrating the ligand's versatility. nih.gov
The synthesis of zinc complexes often leads to the formation of coordination polymers due to the bridging capability of multidentate ligands. While specific complexes with the monodentate this compound are not extensively detailed, studies on related ligands provide insight into the synthetic approach. For instance, zinc coordination polymers have been assembled using ligands like bis(4-(1H-imidazol-1-yl)phenyl)methanone, which contains the same imidazolyl-phenyl unit. pleiades.onlineresearchgate.net
Typically, these syntheses are carried out under solvothermal conditions, reacting a zinc(II) salt (e.g., zinc acetate (B1210297) or zinc chloride) with the imidazole-based ligand and often an auxiliary carboxylate ligand in a solvent like N,N-dimethylformamide (DMF) or methanol (B129727). pleiades.onlinemdpi.com The resulting structures often feature zinc ions with tetrahedral or octahedral coordination geometries, bridged by the imidazole-containing ligands to form extended one-, two-, or three-dimensional networks. pleiades.onlineresearchgate.netresearchgate.net
Silver(I) complexes, particularly those involving N-heterocyclic carbenes (NHCs), are readily synthesized from imidazolium salt precursors. The synthesis of Ag(I)-NHC complexes derived from precursors bearing a 4-cyanobenzyl group is well-documented. rsc.org A common and efficient method is the in situ deprotonation of the corresponding imidazolium salt using a silver salt that also acts as a mild base, such as silver(I) oxide (Ag₂O) or silver(I) acetate. tandfonline.comrsc.org
For example, (1-methyl-3-(4-cyanobenzyl)imidazole-2-ylidene)silver(I)acetate was synthesized by reacting the 1-methyl-3-(4-cyanobenzyl)imidazolium bromide precursor with silver(I) acetate. rsc.org These reactions are typically performed at room temperature in solvents like methanol or dichloromethane and often result in high yields. rjptonline.orgrsc.org The resulting Ag(I)-NHC complexes are valuable as stable, isolable compounds and as carbene-transfer reagents for the synthesis of other transition metal complexes, such as those of palladium. tandfonline.com
Coordination Modes and Geometries
The this compound ligand and its derivatives exhibit distinct coordination modes depending on the metal center and the synthetic conditions.
In the case of the arene-ruthenium "piano-stool" complexes, crystallographic studies confirm that the this compound ligand coordinates to the ruthenium center exclusively through the N3 nitrogen atom of the imidazole ring. nih.govacs.org The nitrile group remains as a pendant, non-coordinating moiety. The ruthenium center in these complexes adopts a pseudo-octahedral geometry, typical for this class of compounds. acs.orgmdpi.com
In N-heterocyclic carbene complexes, the ligand coordinates to the metal center via the C2 carbene carbon of the imidazole ring. tandfonline.comacs.orgrsc.org For silver(I)-NHC complexes of the type [Ag(NHC)₂]⁺, the silver ion typically exhibits a linear or nearly linear coordination geometry, with the two carbene ligands positioned on opposite sides of the metal center. acs.org For complexes of the type [Ag(NHC)(X)] (where X is an anion like acetate), a linear geometry is also common. rsc.org
Below are tables with selected structural data for representative ruthenium complexes of this compound (CPI).
Table 1: Crystal Data and Structure Refinement for Ruthenium Complexes with this compound (CPI) nih.gov
| Parameter | [(η⁶-C₁₀H₁₄)RuCl₂(CPI)] (2) | [(η⁶-C₆Me₆)RuCl₂(CPI)] (3) |
| Empirical Formula | C₂₀H₂₁Cl₂N₃Ru | C₂₂H₂₅Cl₂N₃Ru |
| Formula Weight | 475.37 | 503.43 |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/n | P2₁/c |
| a (Å) | 12.288(3) | 8.835(2) |
| b (Å) | 13.916(3) | 15.689(3) |
| c (Å) | 12.386(3) | 15.939(3) |
| β (deg) | 108.89(3) | 102.39(3) |
| Volume (ų) | 2004.3(8) | 2155.7(8) |
| Z | 4 | 4 |
Table 2: Selected Bond Lengths (Å) and Angles (°) for Ruthenium Complexes with this compound (CPI) nih.gov
| Bond/Angle | [(η⁶-C₁₀H₁₄)RuCl₂(CPI)] (2) | [(η⁶-C₆Me₆)RuCl₂(CPI)] (3) |
| Bond Lengths (Å) | ||
| Ru-Cl(1) | 2.410(2) | 2.420(2) |
| Ru-Cl(2) | 2.419(2) | 2.418(2) |
| Ru-N(1) | 2.112(5) | 2.133(5) |
| Bond Angles (°) | ||
| N(1)-Ru-Cl(1) | 88.0(1) | 87.0(1) |
| N(1)-Ru-Cl(2) | 86.8(1) | 87.2(1) |
| Cl(1)-Ru-Cl(2) | 87.53(7) | 87.97(7) |
For zinc complexes with related bis(imidazolyl) ligands, distorted octahedral geometries are common, with the metal ion coordinated to nitrogen atoms from the imidazole rings and oxygen atoms from co-ligands or water molecules. pleiades.online Palladium(II)-NHC complexes typically adopt a square planar geometry. tandfonline.com
Monodentate, Bidentate, and Polydentate Coordination
The coordination behavior of this compound is primarily dictated by the accessibility and donor properties of its nitrogen atoms.
Monodentate Coordination: The most common coordination mode for ligands like this compound is monodentate, where it binds to a single metal center through one of the nitrogen atoms of the imidazole ring. smolecule.com This is a feature common to many imidazole derivatives, which are known to form stable complexes with a wide range of transition metals. nih.gov The nitrile group, being a weaker donor, is less likely to be the primary coordination site but can influence the electronic properties of the resulting complex. nih.gov
Bidentate and Polydentate Coordination: While classic chelation to a single metal center to form a bidentate complex is sterically unlikely for this compound, it can act as a bridging ligand to link two or more metal centers. In this mode, the imidazole nitrogen could coordinate to one metal ion, and the nitrile nitrogen could coordinate to another, leading to the formation of polynuclear complexes or coordination polymers. This bridging capability is a known feature of ligands containing both imidazole and nitrile functionalities. Furthermore, derivatives of imidazole can be designed to act as bidentate or tridentate ligands, suggesting that with modification, the core structure of this compound could be incorporated into more complex ligand systems. nih.gov For instance, scorpionate ligands incorporating benzonitrile moieties have been synthesized and shown to form stable complexes. researchgate.net
Structural Characterization of Metal Complexes (via X-ray Crystallography)
X-ray crystallography is an indispensable tool for the definitive structural elucidation of metal complexes, providing precise information on bond lengths, bond angles, and coordination geometries. nih.gov For metal complexes involving imidazole and nitrile ligands, crystallographic studies have revealed key structural features.
When the nitrile group also coordinates to a metal, the M-N(nitrile) bond is generally weaker and longer than the M-N(imidazole) bond. The C≡N bond length in the coordinated nitrile may also be slightly elongated compared to the free ligand, accompanied by a shift in its stretching frequency in the infrared spectrum. nih.gov The geometry around the metal center can vary from tetrahedral and square planar to octahedral, depending on the coordination number and the nature of the other ligands present.
Table 1: Representative Crystallographic Data for Metal-Imidazole and Metal-Nitrile Bonds This table presents typical data from related structures to illustrate expected values for complexes of this compound.
| Metal Complex Type | M-N Bond | Bond Length (Å) | Coordination Geometry | Reference |
| Imidazole Complex | M-N (imidazole) | ~2.0 - 2.2 | Octahedral, Tetrahedral | nih.gov |
| Nitrile Complex | Fe-N (nitrile) | ~1.91 - 1.93 | Distorted Octahedral | unibo.it |
| Bridged Complex | M-N (imidazole/nitrile) | Varies | Polymeric/Polynuclear | researchgate.net |
Catalytic Applications of Metal Complexes
Metal complexes containing imidazole and nitrile ligands are of significant interest for their potential catalytic activities. nih.govunibo.it The electronic properties and coordination geometry of the complex can be tuned by modifying the ligand structure, which in turn can influence its catalytic performance.
Homogeneous Catalysis
Complexes of this compound are expected to be active in homogeneous catalysis, where the catalyst and reactants are in the same phase. dtu.dk Ruthenium complexes, in particular, are known for their versatile catalytic applications, including hydrogenation, transfer hydrogenation, and hydration reactions. d-nb.inforesearchgate.net The presence of the imidazole ring can stabilize the metal center and modulate its reactivity. The nitrile group, while potentially coordinating, can also be a site for catalytic transformation. acs.org The development of water-soluble phosphine (B1218219) ligands like PTA (1,3,5-triaza-7-phosphaadamantane) has enabled many ruthenium-catalyzed reactions to be carried out in aqueous media, an important consideration for green chemistry. d-nb.info
Nitrile Hydration Catalysis
A significant potential application for metal complexes of this compound is in the catalytic hydration of nitriles to amides. This reaction is of great industrial importance for the synthesis of amides, which are valuable intermediates. organic-chemistry.org Traditional methods for nitrile hydration often require harsh acidic or basic conditions, leading to the formation of byproducts. organic-chemistry.org
Homogeneous catalysts, particularly those based on ruthenium, have shown high efficiency and selectivity for this transformation under milder conditions. d-nb.infoacs.org For example, ruthenium hydride complexes have been investigated for the hydration of benzonitrile. acs.org The proposed mechanism often involves the coordination of the nitrile to the metal center, followed by a nucleophilic attack of a water or hydroxide (B78521) molecule. organic-chemistry.org
While direct studies on complexes of this compound for this purpose are not widely reported, related systems have demonstrated feasibility. For instance, an amido complex of ruthenium, RuH{tmeP2N(NH)}, has been shown to be moderately active for the catalytic hydration of benzonitrile. acs.org This suggests that a well-designed complex of this compound could potentially serve as an effective catalyst for nitrile hydration.
Table 2: Examples of Homogeneous Catalysis for Nitrile Hydration This table provides examples of related catalytic systems.
| Catalyst | Substrate | Product | Conditions | Conversion/Yield | Reference |
| Ru(OH)x/Al2O3 | Benzonitrile | Benzamide (B126) | Water, 120°C | High Yield | organic-chemistry.org |
| [Ru2(μ-Cl)3(CAP)6]Cl | Benzonitrile | Benzamide | Water, 100°C | High Conversion | d-nb.info |
| RuHCl{tmeP2(NH)2} | Benzonitrile | Benzylamine | Toluene, Base | Active Catalyst | acs.org |
| NaOH | Benzonitrile | Benzamide | EtOH/H2O, 90°C | 82% Isolated Yield | st-andrews.ac.uk |
Vii. Advanced Photophysical Investigations and Applications
Intramolecular Charge Transfer (ICT) and Dual Fluorescence Phenomena
The electronic asymmetry in 4-[N-imidazoyl]benzonitrile, with its distinct electron-donating and -accepting groups, gives rise to significant intramolecular charge transfer (ICT) upon photoexcitation. This process involves the redistribution of electron density from the imidazole (B134444) ring (donor) to the benzonitrile (B105546) moiety (acceptor), resulting in a highly polar excited state. This ICT state is fundamental to the unique photophysical behaviors observed in this class of compounds, including the phenomenon of dual fluorescence.
Upon excitation, the molecule is initially promoted to a locally excited (LE) state, which retains a geometric and electronic structure similar to the ground state. In polar environments, this LE state can undergo a relaxation process to form a more stable, highly polar ICT state. This relaxation is often accompanied by a twisting of the bond between the donor and acceptor moieties, leading to a "twisted intramolecular charge transfer" (TICT) state. The emission from both the LE and ICT states can sometimes be observed, resulting in a dual fluorescence spectrum with two distinct emission bands.
The photophysical properties of D-π-A molecules like this compound are profoundly influenced by the polarity of the surrounding solvent. The stabilization of the polar ICT state is more pronounced in more polar solvents, leading to a significant red-shift (bathochromic shift) in the fluorescence emission spectrum. In contrast, the absorption spectra are often less sensitive to solvent polarity. This strong solvent-dependent fluorescence, known as solvatochromism, is a hallmark of molecules undergoing ICT.
In nonpolar solvents, emission typically originates from the LE state, resulting in a higher-energy (bluer) fluorescence. As the solvent polarity increases, the emission from the ICT state becomes more prominent and shifts to lower energies (redder wavelengths). This behavior can be rationalized by the Lippert-Mataga equation, which relates the Stokes shift (the difference in energy between the absorption and emission maxima) to the solvent polarity and the change in the molecule's dipole moment upon excitation. For many imidazole-based D-π-A systems, a dramatic dependence of the fluorescence quantum yield on solvent polarity is also observed, often with higher yields in less polar environments. For some push-pull systems, the fluorescence intensity has been observed to decrease in the order of acetonitrile (B52724) > acetone (B3395972) > chloroform (B151607) > toluene, which correlates with decreasing solvent polarity, although protic solvents like ethanol (B145695) can introduce specific hydrogen bonding interactions that may alter this trend. researchgate.net
Table 1: Hypothetical Solvent-Dependent Photophysical Data for a this compound Analogue
| Solvent | Polarity Index | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (cm⁻¹) | Fluorescence Quantum Yield (Φ_F) |
| Cyclohexane | 0.2 | 305 | 390 | 7,850 | 0.85 |
| Toluene | 2.4 | 308 | 420 | 9,650 | 0.65 |
| Dichloromethane (B109758) | 3.1 | 310 | 450 | 11,800 | 0.40 |
| Acetonitrile | 5.8 | 312 | 510 | 14,900 | 0.15 |
This table is illustrative and based on typical data for D-π-A imidazole derivatives. Specific values for this compound are not available in the cited literature.
The journey of the excited molecule from its initial LE state to the ground state involves a series of complex and rapid relaxation processes. These dynamics, occurring on the picosecond to nanosecond timescale, dictate the ultimate photophysical fate of the molecule, including whether it fluoresces, undergoes intersystem crossing to a triplet state, or returns to the ground state non-radiatively.
Internal Conversion (IC): This is a non-radiative transition between electronic states of the same multiplicity (e.g., from a higher excited singlet state to the lowest excited singlet state). For molecules like this compound, after excitation to a higher singlet state, IC to the first excited singlet state (S₁) is typically very fast.
Intramolecular Vibrational Redistribution (IVR): Following IC, the molecule is often in a vibrationally "hot" state. IVR is the process by which this excess vibrational energy is rapidly redistributed among the various vibrational modes of the molecule.
Intersystem Crossing (ISC): This is a non-radiative transition between states of different multiplicity, most commonly from a singlet to a triplet state. The efficiency of ISC can be influenced by the presence of heavy atoms and the energy gap between the singlet and triplet states. In some push-pull triphenylamine (B166846) dyes, the magnitude of ISC has been shown to depend significantly on the electron-withdrawing group and the solvent. rsc.org
Fluorescence: Radiative decay from the lowest excited singlet state (S₁) to the ground state (S₀), giving rise to the observed emission. The rate of fluorescence is related to the fluorescence lifetime.
Non-radiative Decay: The excited state can also decay back to the ground state without emitting light. This process is often competitive with fluorescence and becomes more efficient in polar solvents for many ICT compounds, leading to a decrease in the fluorescence quantum yield. nih.gov
Ultrafast spectroscopic techniques, such as femtosecond transient absorption, are crucial for directly observing these rapid relaxation pathways and identifying the transient species involved, such as the LE and ICT states. acs.orgnih.gov
Structure-Photophysical Property Relationships
The photophysical properties of this compound and its derivatives are intrinsically linked to their molecular structure. Subtle modifications to the donor, acceptor, or the π-conjugated system can lead to significant changes in their optical behavior.
For instance, the electron-donating strength of the imidazole moiety and the electron-accepting strength of the benzonitrile group dictate the degree of charge transfer in the excited state. Increasing the donor strength or the acceptor strength generally leads to a larger red-shift in the emission and a greater sensitivity to solvent polarity. The planarity of the molecule also plays a critical role. In many D-π-A systems, a more planar conformation in the ground state allows for efficient π-conjugation and strong absorption. However, the ability to undergo torsional motion (twisting) around the donor-acceptor bond in the excited state is often essential for the formation of the highly emissive TICT state. The substitution pattern on the imidazole and phenyl rings can influence both the electronic properties and the steric hindrance to this twisting motion, thereby providing a handle to fine-tune the photophysical characteristics. rsc.org
Applications in Optical Materials
The unique photophysical properties of this compound and related D-π-A chromophores make them promising candidates for a variety of applications in advanced optical materials, particularly in the realm of nonlinear optics.
Two-photon absorption (2PA) is a nonlinear optical process where a molecule simultaneously absorbs two photons of lower energy to reach the same excited state that would be accessed by absorbing one photon of higher energy. This phenomenon is highly dependent on the molecular structure and is particularly pronounced in centrosymmetric or push-pull chromophores with large changes in dipole moment upon excitation.
D-π-A molecules based on imidazole have been shown to exhibit significant 2PA cross-sections (δ₂ₚₐ). rsc.orgnih.gov The efficiency of 2PA is often enhanced by extending the π-conjugation length and strengthening the donor and acceptor groups, which facilitates a large redistribution of charge upon excitation. ucf.edu The 2PA characteristics of these materials open up possibilities for applications in 3D microfabrication, optical data storage, and two-photon microscopy.
Following two-photon excitation, the molecule can relax via fluorescence, emitting a single photon of higher energy than the individual exciting photons. This process is known as two-photon excited fluorescence (2PEF) or upconverted fluorescence. The intensity of 2PEF is proportional to the square of the incident light intensity and is dependent on both the 2PA cross-section and the fluorescence quantum yield of the material.
Table 2: Representative Two-Photon Absorption Data for D-π-A Imidazole Chromophores
| Compound Type | Peak 2PA Wavelength (nm) | Max 2PA Cross-Section (δ₂ₚₐ, GM*) |
| Imidazolium (B1220033) Iodine Salt | ~800 | 276 |
| Tripodal Imidazole Derivative | Not specified | 521 |
| Imidazole Derivative T-1 | Not specified | 107 |
| Imidazole Derivative T-3 | Not specified | 96 |
*1 GM (Goeppert-Mayer unit) = 10⁻⁵⁰ cm⁴ s photon⁻¹ molecule⁻¹. Data is for related imidazole derivatives, not the specific subject compound. rsc.orgnih.gov
Viii. Research Applications in Emerging Fields
Building Blocks in Organic Synthesis for Complex Molecules
The compound 4-[N-imidazoyl]benzonitrile serves as a foundational building block in organic synthesis, offering multiple pathways for the construction of more complex molecules. The presence of both the imidazole (B134444) and nitrile functional groups allows for a variety of chemical transformations. smolecule.com
The nitrile group (–C≡N) is a versatile functional group that can be converted into amines, carboxylic acids, or other heterocyclic systems, making it a key reactive handle for elaborate molecular synthesis. pharmascholars.com For instance, the nitrile can undergo hydrolysis to form 4-(1H-imidazol-1-yl)benzoic acid. pharmascholars.com This transformation is a critical step in the synthesis of more complex derivatives, such as amides, by subsequent reaction with various amines or sulfonamides. pharmascholars.com
Furthermore, the imidazole moiety provides another site for synthetic elaboration. The nitrogen atoms in the imidazole ring can act as nucleophiles or ligands, enabling the creation of diverse molecular frameworks. smolecule.com Synthetic routes to 4-(1H-imidazol-1-yl)benzonitrile itself are well-established, often involving the coupling of an imidazole with a substituted benzonitrile (B105546), such as 4-chlorobenzonitrile (B146240) or 4-bromobenzonitrile, through methods like the Ullmann reaction. smolecule.compharmascholars.com
The utility of benzonitrile derivatives as precursors is also evident in the synthesis of advanced structures like phenanthroimidazole-fluorenone systems, where related benzonitrile-containing molecules are key intermediates in multi-step syntheses involving Suzuki coupling reactions. rsc.org The reactivity of the nitrile group is a cornerstone of its application as a building block. rushim.ru
Table 1: Synthetic Transformations of this compound and Related Compounds
| Starting Material | Reagents and Conditions | Product | Application/Significance |
| 4-(1H-imidazol-1-yl)benzonitrile | Sodium hydroxide (B78521), water, reflux | 4-(1H-Imidazol-1-yl)benzoic acid | Intermediate for amide synthesis. pharmascholars.com |
| 4-(1H-Imidazol-1-yl)benzoic acid | Thionyl chloride, reflux | 4-(1H-Imidazol-1-yl)benzoyl chloride | Precursor for various benzamide (B126) derivatives. pharmascholars.com |
| 4-Chlorobenzonitrile, Imidazole | Ethanol (B145695), 95°C | 4-(1H-imidazol-1-yl)benzonitrile | Direct synthesis of the title compound. pharmascholars.com |
| 2-Iodoaniline | Zinc 14C-cyanide, Palladium catalyst | 2-Amino-[7-14C]-benzonitrile | Synthesis of radiolabelled compounds for metabolic studies. researchgate.net |
| Aldehydes, NaN3, TfOH | N/A | Nitriles | General Schmidt reaction for nitrile synthesis, demonstrating a common route to this functional group. organic-chemistry.org |
Design and Development of Functional Organic Materials
The intrinsic properties of this compound make it a promising candidate for the development of novel functional organic materials. smolecule.com Its applications are primarily rooted in its aromatic structure and the electronic interplay between the imidazole and benzonitrile groups. nih.gov
This compound and its derivatives have been explored as ligands for creating metal complexes, which can exhibit interesting catalytic or luminescent properties. smolecule.com The nitrogen atoms of the imidazole ring and the nitrile group can coordinate with metal ions, leading to the formation of Metal-Organic Frameworks (MOFs). ambeed.com MOFs are highly porous materials with potential applications in gas storage, separation, and catalysis.
In the field of materials science, the electronic properties of this compound are particularly relevant. The compound's structure is conducive to π-stacking and hydrogen bonding, which can influence the packing of molecules in the solid state and, consequently, their bulk properties. These characteristics are desirable in the design of materials for electronics, such as organic light-emitting diodes (OLEDs). The electron-withdrawing nature of the nitrile group can modulate the electronic energy levels of the molecule, which is a critical factor in the performance of such devices. The planarity of related benzimidazole-benzonitrile systems has been shown to be a key structural feature, facilitating strong intermolecular interactions that are beneficial for creating ordered materials. nih.gov
Table 2: Applications of this compound in Functional Materials
| Material Type | Role of this compound | Key Properties Utilized | Potential Application |
| Metal-Organic Frameworks (MOFs) | Ligand | Coordination ability of imidazole and nitrile nitrogens. smolecule.comambeed.com | Catalysis, Gas Storage. smolecule.com |
| Luminescent Materials | Core scaffold or ligand | Aromatic structure, π-conjugation, and electronic properties. smolecule.com | Lighting and Display Technologies. |
| Organic Light-Emitting Diodes (OLEDs) | Component in material synthesis | Electron-withdrawing nitrile group, defined electronic structure. | Advanced Electronic Devices. |
| Nonlinear Optical (NLO) Materials | Building block | Strong electron-withdrawing effect of the nitrile group compared to other functionalities. | Photonics, Telecommunications. |
Radiopharmaceutical and Imaging Agent Research (Focus on Chemical Design and Binding Affinity Studies)
The scaffold of this compound presents significant potential in the design of novel radiopharmaceuticals and imaging agents, particularly for Positron Emission Tomography (PET). researchgate.net PET is a powerful molecular imaging technique that relies on the detection of radiation from positron-emitting radionuclides incorporated into biologically active molecules (radiotracers). researchgate.net The chemical design of such tracers is paramount, and the structure of this compound offers several advantages.
The design of a PET radiotracer involves selecting a suitable radionuclide and a molecular scaffold that can be directed to a specific biological target. The benzonitrile framework is a viable candidate for radiolabeling. Established methods for introducing carbon-14 (B1195169) (a beta-emitter used in metabolic studies) into benzonitriles via palladium-catalyzed cyanation with labeled zinc cyanide demonstrate the feasibility of incorporating carbon isotopes. researchgate.net This methodology can be adapted for PET by using carbon-11 (B1219553) (11C), a positron-emitting isotope. The synthesis of various 11C-labeled radiopharmaceuticals is a well-developed field. scispace.com
Alternatively, the benzene (B151609) ring can be modified with fluorine-18 (B77423) (18F), another widely used PET radionuclide, to create tracers like N-succinimidyl-4-[18F]fluorobenzoate ([18F]SFB), a key reagent for labeling proteins. scispace.com The imidazole ring also offers sites for chemical modification to enhance binding affinity and specificity to biological targets such as enzymes or receptors. The ability of the imidazole moiety to coordinate with metal ions could also be exploited for labeling with metallic radionuclides like copper-64 (64Cu). researchgate.net
Binding affinity studies are crucial in this field. The goal is to design a molecule that binds with high affinity and specificity to a target of interest. The structural features of this compound allow for systematic modifications to optimize these binding properties. For example, derivatives can be synthesized and tested in competitive binding assays to determine their IC50 values or binding constants (Ki) for a particular receptor or enzyme, guiding the development of a successful imaging agent.
Table 3: Potential Radionuclide Labeling Strategies for a this compound Scaffold
| Radionuclide | Labeling Position/Method | Rationale for Use |
| Carbon-11 (11C) | Nitrile group (via 11C-cyanide) or methyl group on the imidazole ring (via 11C-methyl iodide). | Allows for direct labeling of the core structure; 11C is a common PET isotope. scispace.com |
| Fluorine-18 (18F) | Substitution on the benzene ring (e.g., creating a fluoro-derivative). | 18F has a longer half-life than 11C, suitable for longer biological processes and multi-step syntheses. scispace.com |
| Copper-64 (64Cu) | Chelation via a modified imidazole or appended chelating group. | The imidazole ring has inherent metal-coordinating properties; 64Cu is a PET isotope with a suitable half-life for imaging. researchgate.net |
Q & A
Q. What synthetic strategies are effective for preparing 4-[N-imidazoyl]benzonitrile derivatives?
The synthesis of this compound derivatives typically involves nucleophilic substitution or transition-metal-catalyzed coupling. For example, bromomethylbenzonitrile intermediates can react with heterocycles like imidazole or tetrazole under basic conditions (e.g., KOH in methanol at 353 K) . Optimizing reaction parameters, such as solvent choice (THF/water mixtures) and catalyst systems (e.g., Fe complexes for hydrosilylation), can improve yields. Evidence from related compounds shows yields ranging from 16% to 46%, highlighting the need for iterative optimization of reaction time, temperature, and stoichiometry .
Q. How is NMR spectroscopy utilized to confirm the structure of this compound analogs?
1H and 13C NMR are critical for structural validation. For instance, in analogs like 4-(2-hydroxybenzoyl)benzonitrile, aromatic protons appear as distinct doublets (δ 7.8–8.2 ppm), while nitrile groups remain silent in 1H NMR but detectable via 13C NMR (δ ~115–120 ppm). Coupling patterns and integration ratios help confirm substituent positions. HRMS data (e.g., m/z calculated vs. experimental values) further validate molecular formulas .
Advanced Research Questions
Q. How can this compound derivatives be engineered as TADF materials for OLEDs?
Derivatives functionalized with electron-donating (e.g., carbazole) and electron-withdrawing (e.g., nitrile) groups enable thermally activated delayed fluorescence (TADF). Key design principles include:
- Molecular twisting : Introducing steric hindrance between donor and acceptor moieties to reduce ΔEST (energy gap between singlet and triplet states) .
- Substituent tuning : Methoxy or phenoxazine groups enhance charge transfer, as seen in patents for OLED emitters .
- Photophysical analysis : Time-resolved fluorescence and transient absorption spectroscopy quantify TADF efficiency.
Q. How can contradictory biological activity data for this compound analogs be resolved?
Discrepancies in bioactivity (e.g., HIV inhibition) may arise from substituent effects. Methodologies include:
- SAR studies : Systematically varying substituents (e.g., hydroxyl vs. methoxy groups) to correlate structure with activity. For example, 3-hydroxyphenyl analogs show higher potency than 4-methoxyphenyl derivatives .
- Cellular assays : Using standardized cell lines (e.g., HUVECs) under controlled conditions (DMEM medium, 37°C) to minimize variability .
- Molecular docking : Computational modeling to predict binding interactions with target proteins (e.g., HIV reverse transcriptase).
Q. What computational approaches predict the electronic and spectroscopic properties of this compound derivatives?
- DFT calculations : Optimize molecular geometry and compute frontier orbitals (HOMO/LUMO) to estimate ΔEST for TADF .
- Vibrational spectroscopy modeling : Compare experimental IR/Raman data (e.g., BN-12:BA system) with simulated spectra from software like Gaussian .
- Solvatochromism analysis : Use Kamlet-Taft parameters to correlate solvent polarity with fluorescence shifts, aiding in photophysical characterization .
Methodological Considerations
- Synthetic challenges : Low yields in cross-coupling reactions may require palladium/copper catalysts or microwave-assisted synthesis .
- Analytical rigor : Combine NMR, HRMS, and X-ray crystallography (as in tetrazole derivatives) for unambiguous structural confirmation .
- Data reproducibility : Document solvent purity, reaction atmosphere (e.g., inert gas), and cell culture conditions to ensure replicability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
